molecular formula C19H17N3O3S B4584945 2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4584945
M. Wt: 367.4 g/mol
InChI Key: HEQWGSBIMTTWFI-UHFFFAOYSA-N
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Description

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the methoxyphenyl acetyl group. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The methoxyphenyl acetyl group is prepared by acetylation of 4-methoxyaniline using acetic anhydride . The final step involves coupling the thiazole ring with the methoxyphenyl acetyl group through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially through competitive or non-competitive inhibition. The thiazole ring and the methoxyphenyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(4-hydroxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide
  • 2-[[2-(4-methoxyphenyl)ethanol]amino]-N-(1,3-thiazol-2-yl)benzamide
  • 2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzene

Uniqueness

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the methoxyphenyl group allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-14-8-6-13(7-9-14)12-17(23)21-16-5-3-2-4-15(16)18(24)22-19-20-10-11-26-19/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQWGSBIMTTWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide

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